molecular formula C10H10ClNO4 B1454410 5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid CAS No. 1342733-18-9

5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid

Cat. No.: B1454410
CAS No.: 1342733-18-9
M. Wt: 243.64 g/mol
InChI Key: GCAKKYPDSDVHKB-UHFFFAOYSA-N
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Description

5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C10H10ClNO4 and a molecular weight of 243.65 g/mol . It is also known by its IUPAC name, 5-chloro-6-(tetrahydro-3-furanyloxy)nicotinic acid . This compound is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of a chloro group and an oxolan-3-yloxy group on the pyridine ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid typically involves the reaction of 5-chloro-6-hydroxypyridine-3-carboxylic acid with oxirane (ethylene oxide) under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the oxolan-3-yloxy group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that the synthesis would be scaled up using similar reaction conditions as those used in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid is unique due to the presence of both the chloro and oxolan-3-yloxy groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-chloro-6-(oxolan-3-yloxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO4/c11-8-3-6(10(13)14)4-12-9(8)16-7-1-2-15-5-7/h3-4,7H,1-2,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAKKYPDSDVHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=C(C=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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